molecular formula C15H14ClNO4 B5203833 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B5203833
M. Wt: 307.73 g/mol
InChI Key: GWCWRRPHCPTGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid, also known as CIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CIQ is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 367.84 g/mol. In

Mechanism of Action

The mechanism of action of 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is not fully understood, but it is believed to involve the modulation of GABA receptors in the brain. GABA receptors are responsible for regulating the activity of neurotransmitters in the brain, and modulating their activity can have a significant impact on brain function. 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid has been shown to selectively modulate the activity of GABA receptors, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid has been shown to have a number of biochemical and physiological effects in various studies. In vitro studies have shown that 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid can inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammation. In vivo studies have shown that 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid can reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid has been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is its selective modulation of GABA receptors, which allows for the study of the role of these receptors in various biological processes. Additionally, 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs to treat pain and inflammation. However, one of the limitations of 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is its low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are a number of future directions for research on 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid. One potential direction is the development of new drugs based on the anti-inflammatory and analgesic properties of 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid. Another potential direction is the study of the role of GABA receptors in various biological processes using 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid as a tool. Additionally, the synthesis of novel materials using 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid as a building block could have potential applications in materials science. Further research is needed to fully understand the potential applications of 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid in these fields.

Synthesis Methods

The synthesis of 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 1,3-dioxooctahydro-2H-isoindole in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid has been studied extensively for its potential applications in various fields, including pharmacology, biochemistry, and materials science. In pharmacology, 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat pain and inflammation. In biochemistry, 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid has been used as a tool to study the role of GABA receptors in the brain, as it has been shown to selectively modulate the activity of these receptors. In materials science, 2-chloro-5-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-chloro-5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c16-12-6-5-8(7-11(12)15(20)21)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCWRRPHCPTGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(1,3-dioxo-octahydro-1H-isoindol-2-YL)benzoic acid

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